Indobufen, chemically known as 2-[4-(1-oxoisoindolin-2-yl)phenyl]butanoic acid, is a synthetic compound classified as a platelet aggregation inhibitor. [, ] It is primarily investigated in scientific research for its ability to interfere with platelet function and thrombus formation, making it a subject of interest in cardiovascular research. [, ]
Detailed Synthesis Analysis: Exploring and optimizing the synthesis of Indobufen, including enantioselective synthesis of the more potent d-enantiomer, could improve its therapeutic potential. [, ]
Clinical Trials for Novel Applications: The promising results in preclinical studies warrant further investigation of Indobufen in larger, well-designed clinical trials for conditions like cerebral ischemia-reperfusion injury and chronic kidney disease. [, ]
Drug Interactions: Further research is needed to fully understand the potential interactions of Indobufen with other drugs, particularly those metabolized via similar pathways. []
Indobufen is classified as a reversible inhibitor of platelet cyclooxygenase (COX), specifically targeting COX-1. It is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) but is primarily used for its antiplatelet effects. Indobufen inhibits platelet aggregation by suppressing thromboxane A2 synthesis, a potent promoter of platelet aggregation, making it valuable in managing cardiovascular diseases .
Indobufen can be synthesized through several methods. A notable recent method involves a metal-free cascade reaction triggered by diludine, which allows for high-yield production . The synthesis typically includes the following steps:
The synthesis parameters such as temperature, reaction time, and reagent concentrations are critical for optimizing yield and purity.
Indobufen's molecular formula is , and its molecular weight is approximately 285.36 g/mol. The compound features a complex structure that includes:
The three-dimensional conformation of indobufen allows it to effectively bind to the COX enzyme, inhibiting its activity .
Indobufen primarily undergoes reactions associated with its antiplatelet activity. The key reactions include:
These reactions are critical in understanding how indobufen operates within the body and contributes to its therapeutic effects.
The mechanism of action of indobufen involves several key processes:
This multi-faceted approach enhances its efficacy in preventing thromboembolic events compared to traditional therapies.
Indobufen possesses several notable physical and chemical properties:
These properties are essential for formulating indobufen into effective pharmaceutical preparations.
Indobufen has diverse applications in clinical settings:
Indobufen (C₁₈H₁₇NO₃) is classified as a platelet aggregation inhibitor within the broader category of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical designation is 2-[4-(1-oxo-2-isoindolinyl)phenyl]butanoic acid, featuring an isoindolone core structure that enables reversible binding to cyclooxygenase (COX) enzymes [1] [7]. With a molecular weight of 295.33 g/mol and moderate lipophilicity (LogP ≈3.3), indobufen demonstrates optimal membrane permeability for rapid systemic absorption [5] [7]. The drug holds the Anatomical Therapeutic Chemical (ATC) classification B01AC10, specifically identifying it as an antithrombotic agent targeting platelet function [1] [7].
Table 1: Fundamental Pharmacological Characteristics of Indobufen
Property | Value |
---|---|
ATC Classification | B01AC10 (Platelet aggregation inhibitors) |
Molecular Formula | C₁₈H₁₇NO₃ |
Molecular Weight | 295.33 g/mol |
CAS Registry Number | 63610-08-2 |
Protein Binding | >99% |
Primary Metabolic Pathway | Hepatic glucuronidation |
Biological Half-life | 6-8 hours |
Indobufen exerts its antiplatelet effects through reversible inhibition of cyclooxygenase-1 (COX-1) in platelets, thereby suppressing thromboxane A₂ (TXA₂) synthesis – a potent mediator of platelet aggregation and vasoconstriction [3] [8]. Unlike irreversible COX inhibitors (e.g., aspirin), indobufen's competitive inhibition allows for rapid recovery of platelet function (within 24 hours post-discontinuation) [3] [6]. This reversibility constitutes a critical pharmacological distinction with significant clinical implications for bleeding risk management.
Indobufen demonstrates multi-pathway antiplatelet activity by additionally inhibiting aggregation induced by adenosine diphosphate (ADP), collagen, epinephrine, and platelet factor [10]. At therapeutic concentrations (2-4 μg/mL), it achieves >90% inhibition of platelet cyclooxygenase while exhibiting minimal effect on vascular prostacyclin (PGI₂) synthesis – a key advantage that may contribute to reduced cardiovascular risk compared to non-selective NSAIDs [3] [8].
Cardiovascular Disease: Indobufen demonstrates clinical efficacy in coronary heart disease management. A 2024 meta-analysis of nine clinical trials revealed comparable cardiovascular outcomes between indobufen and aspirin in coronary heart disease patients, with no significant differences in recurrent angina (OR: 1.22, 95% CI: 0.51–2.93), non-fatal myocardial infarction (OR: 1.36, 95% CI: 0.61–3.02), or cardiovascular mortality [10]. Its therapeutic position is particularly relevant for patients requiring antiplatelet therapy with heightened bleeding risk.
Cerebrovascular Disease: The ongoing INSURE trial (Indobufen vs Aspirin in Acute Ischaemic Stroke), a multicenter study across 200 Chinese centers, is evaluating indobufen's non-inferiority to aspirin in preventing recurrent stroke within 90 days in moderate-to-severe ischemic stroke patients (NIHSS 4-18) [6]. This represents the most comprehensive investigation to date of indobufen's potential as an alternative antiplatelet agent in acute neurovascular settings.
Peripheral Vascular Disease: Indobufen significantly improves walking distance and microcirculatory parameters in intermittent claudication [3]. Clinical studies demonstrate equivalence to aspirin-dipyridamole combinations in preventing femoro-popliteal and coronary artery bypass graft occlusion, establishing its role in peripheral vascular therapeutics [3] [7].
Atrial Fibrillation Management: The Studio Italiano Fibrillazione Atriale (SIFA) trial demonstrated comparable efficacy between indobufen (200mg twice daily) and warfarin (INR 2.0-3.5) in preventing vascular events in non-valvular atrial fibrillation patients, though with significantly fewer major hemorrhagic events (1 vs 8) [2]. This positions indobufen as a potential antiplatelet alternative when anticoagulants are contraindicated.
Specialized Applications: Indobufen significantly reduces platelet deposition on hemodialysis membranes and demonstrates efficacy in migraine prophylaxis, expanding its therapeutic utility beyond conventional cardiovascular indications [3].
Table 2: Clinical Applications and Key Trial Evidence
Therapeutic Area | Key Clinical Evidence |
---|---|
Coronary Artery Disease | Comparable to aspirin in cardiovascular outcomes [10] |
Ischemic Stroke | INSURE trial ongoing (NCT not provided) [6] |
Atrial Fibrillation | SIFA trial: non-inferior to warfarin [2] |
Peripheral Artery Disease | Improved walking distance in claudication [3] |
Hemodialysis | Reduced platelet deposition on membranes [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0